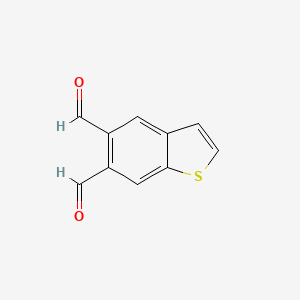![molecular formula C20H16N2O2 B14314731 Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- CAS No. 107680-83-1](/img/structure/B14314731.png)
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- is a compound belonging to the diketopyrrolopyrrole family. These compounds are known for their electron-withdrawing properties and are widely used in organic electronics, particularly in the synthesis of donor-acceptor polymers for applications such as thin-film transistors and solar cells .
Méthodes De Préparation
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrrole core.
Substitution Reaction: The core is then subjected to substitution reactions to introduce the 2-methylphenyl groups at the 3 and 6 positions.
Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to improve yield and reduce costs .
Analyse Des Réactions Chimiques
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- involves its electron-withdrawing properties, which facilitate the formation of donor-acceptor complexes. These complexes exhibit unique optoelectronic properties, making them suitable for use in organic electronics. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Similar compounds to Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- include:
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use in organic electronics and photovoltaics.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: Exhibits similar electron-withdrawing properties and is used in the synthesis of donor-acceptor polymers.
3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrole[3,4-c]pyrrole-1,4-dione: Another compound with electron-withdrawing properties, used in organic electronics.
The uniqueness of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis(2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct electronic properties and makes it particularly suitable for certain applications in organic electronics and photovoltaics .
Propriétés
Numéro CAS |
107680-83-1 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-hydroxy-1,4-bis(2-methylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C20H16N2O2/c1-11-7-3-5-9-13(11)17-15-16(20(24)21-17)18(22-19(15)23)14-10-6-4-8-12(14)2/h3-10,21,24H,1-2H3 |
Clé InChI |
YZYHHUSXHZEBTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)

![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
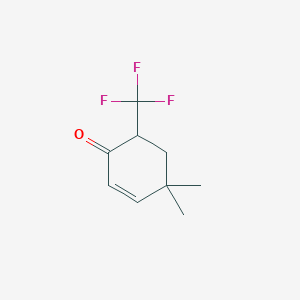
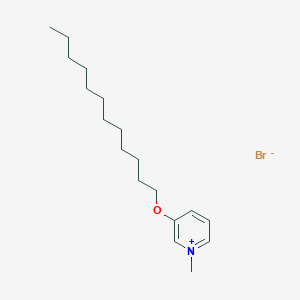
![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
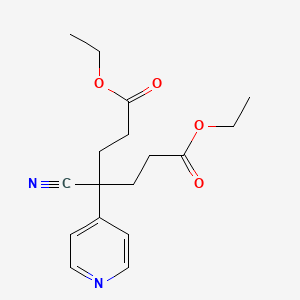
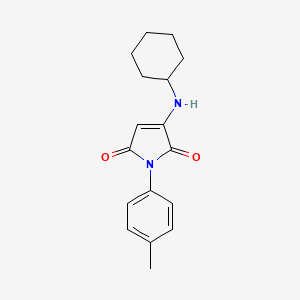
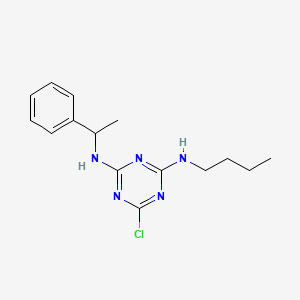
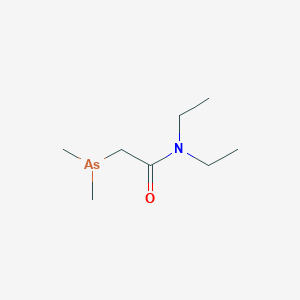
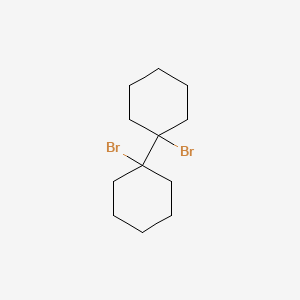
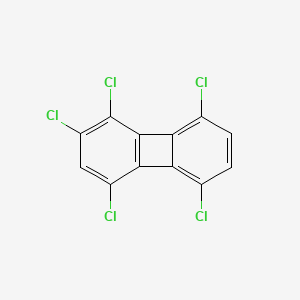
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
